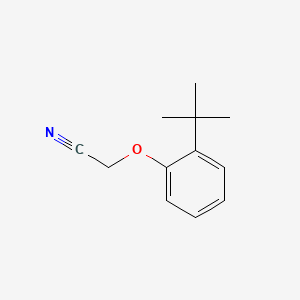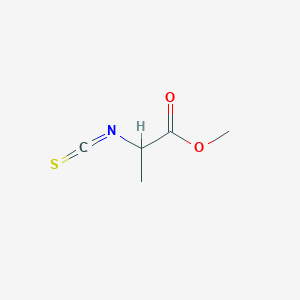
Methyl 2-isothiocyanatopropanoate
Vue d'ensemble
Description
Synthesis Analysis
A method for synthesizing isothiocyanates, which could potentially be applied to “Methyl 2-isothiocyanatopropanoate”, involves a “one-pot”, two-step procedure. This process uses an organic base and carbon disulfide via dithiocarbamates, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO-) as a desulfurization reagent .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H7NO2S . The molecular weight is 145.18 .
Physical And Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 145.18 .
Applications De Recherche Scientifique
1. Pesticide Degradation
Methyl 2-isothiocyanatopropanoate has been studied for its role in pesticide degradation. Patil and Gogate (2012) investigated the degradation of methyl parathion, a widely used organophosphorus pesticide, using hydrodynamic cavitation reactors. The study found that more than 90% degradation of methyl parathion was achieved using a combination of hydrodynamic cavitation with hydrogen peroxide and Fenton’s reagent, demonstrating the potential of this compound in enhancing pesticide degradation processes (Patil & Gogate, 2012).
2. Soil Fumigation Alternatives
The compound has been mentioned in the context of exploring chemical alternatives to methyl bromide for pre-plant soil fumigation. Duniway (2002) discussed how methyl isothiocyanate generators such as metam sodium, which have a broad biocidal activity in soil, are more difficult to apply effectively but could serve as alternatives in soil applications (Duniway, 2002).
3. Environmental Impact Assessment
Research by Matthiessen and Kirkegaard (2006) focused on biofumigation and the management of soilborne pests and diseases. They noted that biofumigation leverages Brassica green manures releasing isothiocyanates similar to methyl isothiocyanate, indicating the relevance of this compound in environmental and agricultural applications (Matthiessen & Kirkegaard, 2006).
4. Analytical Chemistry Applications
The compound has been utilized in analytical chemistry for enhancing the sensitivity of determinations, as demonstrated by Rosero-Moreano, Canellas, and Nerín (2014), who developed a liquid microextraction procedure for determining isothiazolinone biocides in adhesives (Rosero-Moreano, Canellas, & Nerín, 2014).
5. Renewable Chemicals and Fuels
Taylor, Jenni, and Peters (2010) explored the use of fermented 2-methyl-1-propanol (isobutanol) for producing renewable chemicals and fuels, highlighting the potential role of this compound in renewable energy research (Taylor, Jenni, & Peters, 2010).
6. Cancer Chemoprevention
Hecht (1999, 2000) discussed the role of isothiocyanates, including this compound, in cancer chemoprevention. The studies suggest that isothiocyanates can act as cancer chemopreventive agents by modifying carcinogen metabolism (Hecht, 1999), (Hecht, 2000).
7. Atmospheric Chemistry
Alvarez and Moore (1994) measured the ultraviolet spectrum of methyl isothiocyanate and its photodissociation into methyl isocyanide and atomic sulfur, indicating its significance in atmospheric chemistry and environmental science (Alvarez & Moore, 1994).
Safety and Hazards
The safety information for “Methyl 2-isothiocyanatopropanoate” indicates that it is classified under GHS05, GHS07, and GHS08. The hazard statements include H227, H302, H312, H315, H318, H332, H334, and H335. The precautionary statements include P210, P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P310, P312, P330, P332+P313, P342+P311, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
methyl 2-isothiocyanatopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBLTIOKKCLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



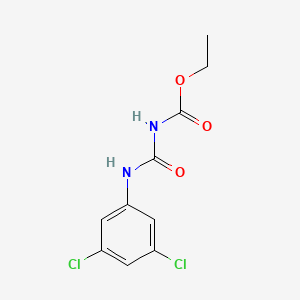
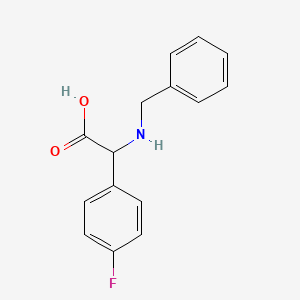


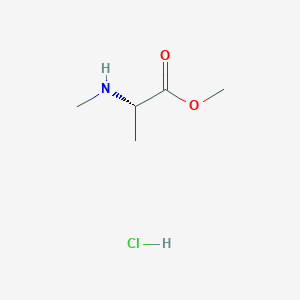


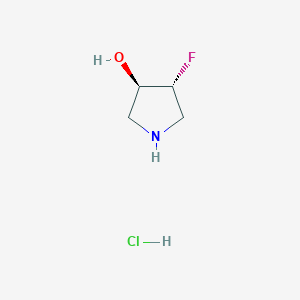

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)
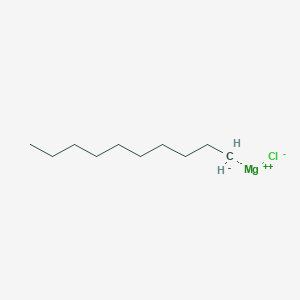
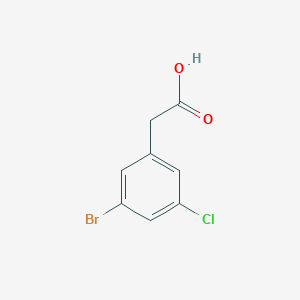
![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)
